molecular formula C12H14ClNO2 B2958832 1-[(4-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375267-70-0

1-[(4-Chlorophenyl)methoxy]piperidin-4-one

Cat. No.: B2958832
CAS No.: 2375267-70-0
M. Wt: 239.7
InChI Key: HIJRDRRJAKMSDP-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methoxy]piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methoxy]piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methoxy]piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methoxy]piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural context of the compound .

Comparison with Similar Compounds

  • 1-[(3-Chlorophenyl)methoxy]piperidin-4-one
  • 1-[(4-Chlorophenyl)carbonyl]piperidin-4-one
  • 1-[(4-Chlorobenzyl)-4-piperidinyl]methanol

Comparison: 1-[(4-Chlorophenyl)methoxy]piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the methoxy group can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)9-16-14-7-5-12(15)6-8-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJRDRRJAKMSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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